molecular formula C18H19NO5 B3982725 2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid

2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid

Cat. No. B3982725
M. Wt: 329.3 g/mol
InChI Key: PRGIEBLSBPFZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid, also known as AH-7614, is a chemical compound with potential therapeutic applications. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are inflammatory mediators. This compound is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been well-characterized in terms of its chemical and physical properties. This compound has also been studied extensively in animal models of inflammation, providing a wealth of data on its pharmacological effects. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the mechanism by which this compound inhibits the growth of cancer cells and to identify the types of cancer that may be most responsive to treatment with this compound. Another area of interest is the development of more selective COX-2 inhibitors, which could potentially reduce the risk of adverse effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical practice.

Scientific Research Applications

2-({[2-hydroxy-3-(2-methylphenoxy)propyl]amino}carbonyl)benzoic acid has been studied for its potential therapeutic applications in various inflammatory conditions such as arthritis, colitis, and asthma. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[[2-hydroxy-3-(2-methylphenoxy)propyl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-12-6-2-5-9-16(12)24-11-13(20)10-19-17(21)14-7-3-4-8-15(14)18(22)23/h2-9,13,20H,10-11H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGIEBLSBPFZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CNC(=O)C2=CC=CC=C2C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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